N-(1-Cyanoethyl)glycine
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Overview
Description
N-(1-Cyanoethyl)glycine is an organic compound with the molecular formula C5H8N2O2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Cyanoethyl)glycine can be synthesized through the reaction of glycine with acrylonitrile. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the glycine, allowing it to react with acrylonitrile to form the cyanoethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)glycine undergoes various chemical reactions, including:
Hydrogenation: The cyano group can be reduced to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Polymerization: The compound can be polymerized to form poly(N-cyanoethylglycine), which has applications in materials science.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, palladium on carbon catalyst, and an appropriate solvent such as ethanol.
Polymerization: Dimethylformamide (DMF) as a solvent, and an amine initiator for the polymerization process.
Major Products Formed
Hydrogenation: N-(3-Aminopropyl)glycine.
Polymerization: Poly(N-cyanoethylglycine), which is a flexible and compact polymer.
Scientific Research Applications
N-(1-Cyanoethyl)glycine has several scientific research applications:
Polymer Chemistry: Used as a monomer for the synthesis of poly(N-cyanoethylglycine), which has unique properties such as solubility in aprotic solvents and flexibility.
Materials Science: The polymer derived from this compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)glycine primarily involves its ability to undergo polymerization and hydrogenation reactions. The cyano group in the compound is an electron-withdrawing group, which affects the reactivity of the amino group and the overall stability of the molecule . The polymerization process involves the formation of peptide bonds, leading to the creation of a flexible and compact polymer structure .
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanoethyl)glycine: Similar in structure but with the cyano group attached to the second carbon atom instead of the first.
N-(Boc-Aminoethyl)glycine: Used in the synthesis of peptide nucleic acids and has a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
N-(1-Cyanoethyl)glycine is unique due to its specific reactivity and the properties of the polymers derived from it. The position of the cyano group on the first carbon atom influences the polymerization process and the resulting polymer’s properties .
Properties
CAS No. |
174801-35-5 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(1-cyanoethylamino)acetic acid |
InChI |
InChI=1S/C5H8N2O2/c1-4(2-6)7-3-5(8)9/h4,7H,3H2,1H3,(H,8,9) |
InChI Key |
PPMAGYWLFIDYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NCC(=O)O |
Origin of Product |
United States |
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